2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl-
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Overview
Description
2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that are significant in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a nitrile group, an ethoxy group, and two phenyl groups attached to the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-5-carboxylic acid, 2-oxo-: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Methyl 2-oxo-2H-pyran-3-carboxylate: Contains a methyl ester group and is used in similar synthetic applications.
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Another derivative with different substituents on the pyran ring.
Uniqueness
2H-Pyran-5-carbonitrile, 3-ethoxy-2-oxo-4,6-diphenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrile and ethoxy groups, along with the phenyl substituents, makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
61223-20-9 |
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Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
5-ethoxy-6-oxo-2,4-diphenylpyran-3-carbonitrile |
InChI |
InChI=1S/C20H15NO3/c1-2-23-19-17(14-9-5-3-6-10-14)16(13-21)18(24-20(19)22)15-11-7-4-8-12-15/h3-12H,2H2,1H3 |
InChI Key |
HZUGAHSUNOPJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(OC1=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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